1-(3-Fluoropyridin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-4-yl)propan-1-one typically involves the fluorination of pyridine derivatives. . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)propan-1-one involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, and other biochemical interactions.
Comparison with Similar Compounds
- 1-(5-Fluoropyridin-3-yl)propan-1-one
- 1-(3-Fluoropyridin-2-yl)propan-1-one
Comparison: 1-(3-Fluoropyridin-4-yl)propan-1-one is unique due to the position of the fluorine atom on the pyridine ring, which can significantly impact its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in various research applications .
Biological Activity
1-(3-Fluoropyridin-4-yl)propan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol. The compound features a pyridine ring with a fluorine atom at the 3-position, which is linked to a propanone moiety. This configuration imparts distinctive chemical properties that are pivotal for its biological activity.
Physical Properties:
- State: Colorless liquid
- Odor: Distinct aromatic
- Solubility: Soluble in organic solvents like ethanol and dimethylformamide
Synthesis Methods
The synthesis of this compound generally involves the fluorination of pyridine derivatives. Common methods include:
- Nucleophilic Substitution: Utilizing fluorinated reagents to introduce the fluorine atom at the desired position on the pyridine ring.
- Electrophilic Aromatic Substitution: Employing electrophiles that can selectively react with the pyridine to yield the desired product.
Biological Activity
Recent studies have highlighted the biological potential of this compound, particularly its interaction with various biological receptors:
Neurotransmitter Receptor Interaction
Preliminary binding assays suggest that this compound may interact with neurotransmitter receptors, indicating its potential role as a ligand. This interaction could explain observed biological activities, including:
- CNS Activity: Potential implications for treating neurological disorders.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(5-Fluoropyridin-3-yl)propan-1-one | C8H8FNO | Different position of fluorine; alters chemical properties. |
1-(3-Fluoropyridin-2-yl)propan-1-one | C8H8FNO | Different position of fluorine; affects reactivity patterns. |
3-Acetonylpyridine | C8H9NO | Lacks fluorine; different reactivity profile. |
2-Fluoropyridine | C5H4FN | Simpler structure; lacks propanone moiety. |
The presence of the fluorine atom and its position significantly influence the compound's biological behavior compared to these analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
Study 1: Neuropharmacological Effects
A study investigating the effects of various pyridine derivatives on neurotransmitter systems found that certain compounds, including those similar to this compound, exhibited significant binding affinity for serotonin receptors, suggesting their potential use in mood disorders treatment.
Study 2: Anticancer Efficacy
In vitro assays demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound in anticancer drug development.
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H8FNO/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |
InChI Key |
FQVKPUHAKSZVMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.